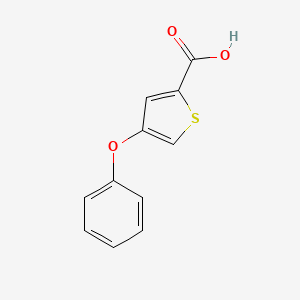

4-Phenoxythiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenoxythiophene-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential in various fields of industry. It is provided by several suppliers for research and development use .

Synthesis Analysis

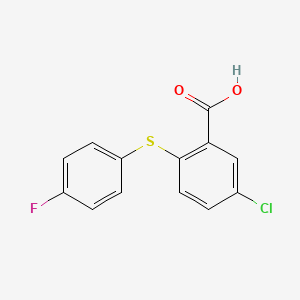

The synthesis of thiophene derivatives, such as 4-Phenoxythiophene-2-carboxylic acid, often involves heterocyclization of various substrates . A specific method involves the conversion of aryl/heteroaryl esters to substituted thiophene esters via a Vilsmeier-Haack reaction, which are then hydrolyzed to 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .Molecular Structure Analysis

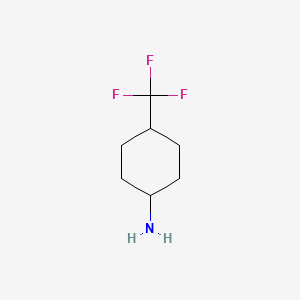

The molecular formula of 4-Phenoxythiophene-2-carboxylic acid is C11H8O3S, and its molecular weight is 220.24 g/mol . It is an organic molecule that consists of a heterocyclic ring containing sulfur, oxygen, and carbon atoms.Chemical Reactions Analysis

Thiophene derivatives, including 4-Phenoxythiophene-2-carboxylic acid, are essential heterocyclic compounds with a variety of properties and applications. They play a vital role in industrial chemistry and material science . The oxidation reactions of thiophene initiated by hydroperoxyl radical and the decomposition of the related intermediates and complexes have been studied .Wissenschaftliche Forschungsanwendungen

Analytical Methodologies in Food Crop Safety

A study by Yuan et al. (2018) developed a sensitive method for determining four phenoxy carboxylic acid herbicides in food crops using magnetic multi-walled carbon nanotube assisted magnetic solid-phase extraction combined with dispersive liquid–liquid microextraction. This method, which includes 4-chlorophenoxy acetic acid and related compounds, showcases the potential application of 4-phenoxythiophene-2-carboxylic acid derivatives in ensuring food safety through residue analysis. The method demonstrated satisfactory sensitivity and precision, making it suitable for real food crop analysis with recovery rates ranging from 83.9 to 102.7% (Yuan et al., 2018).

Environmental Microbial Transformations

Bisaillon et al. (1993) investigated an anaerobic consortium capable of transforming phenolic compounds, including those similar to 4-phenoxythiophene-2-carboxylic acid, into benzoates under methanogenic conditions. This research suggests that derivatives of 4-phenoxythiophene-2-carboxylic acid could undergo microbial transformations in the environment, leading to the formation of simpler benzoic acids. The study provides insights into the biodegradability and environmental fate of such compounds (Bisaillon et al., 1993).

Material Science and Polymer Chemistry

Subramanian et al. (2019) explored the solid-state characterization of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic Acid (EDOTacid), a comonomer for polymers synthesized from derivatives designed to introduce hydrophilicity into copolymers. The study of EDOTacid, which shares structural similarities with 4-phenoxythiophene-2-carboxylic acid, enhances the understanding of how such compounds can be utilized in developing advanced materials with specific physical properties (Subramanian et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenoxythiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-11(13)10-6-9(7-15-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPBODVHKHGJGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512731 |

Source

|

| Record name | 4-Phenoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxythiophene-2-carboxylic acid | |

CAS RN |

81028-69-5 |

Source

|

| Record name | 4-Phenoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)